Captan

Übersicht

Beschreibung

Captan ist ein weit verbreitetes Fungizid, das zur Klasse der Phthalimid-Fungizide gehört. Es wird hauptsächlich zur Bekämpfung von Pilzkrankheiten in einer Vielzahl von Kulturpflanzen eingesetzt, darunter Obst, Gemüse und Zierpflanzen. This compound ist bekannt für seine Wirksamkeit bei der Vorbeugung von Krankheiten wie Apfelmehltau, Braunfäule und Blattflecken. In reiner Form ist es ein weißer Feststoff, obwohl kommerzielle Proben gelblich oder bräunlich erscheinen können .

Wissenschaftliche Forschungsanwendungen

Captan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Landwirtschaft: Wird ausgiebig zur Bekämpfung von Pilzkrankheiten in Nutzpflanzen eingesetzt und verbessert Ertrag und Qualität.

Biologie: Wird auf seine Auswirkungen auf den Pilzstoffwechsel und zelluläre Prozesse untersucht.

Medizin: Wird auf seine mögliche Verwendung in Antimykotika-Behandlungen und seine Auswirkungen auf die menschliche Gesundheit untersucht.

Industrie: Wird zur Behandlung von Holz verwendet, um Pilzbefall zu verhindern und die Lebensdauer von Holzkonstruktionen zu verlängern

Wirkmechanismus

This compound übt seine fungiziden Wirkungen aus, indem es mehrere zelluläre Prozesse in Pilzen stört. Es hemmt in erster Linie die Enzymprozesse von Pilzen, wodurch sie nicht mehr wachsen und sich vermehren können. This compound stört auch die Synthese essentieller Lipide in Pilzen und entzieht ihnen so wichtige Ressourcen. Die Verbindung reagiert mit Thiolgruppen in Proteinen, was zur Hemmung verschiedener enzymatischer Aktivitäten und letztendlich zum Zelltod führt .

Wirkmechanismus

Target of Action

Captan is a broad-spectrum fungicide that primarily targets a wide variety of fungi . It is a non-specific thiol reactant that inhibits the respiration of numerous species of fungi and bacteria . The primary targets of this compound are the thiol-containing enzymes involved in mitochondrial respiration in fungal spores .

Mode of Action

This compound works by coming into contact with a fungus and interrupting a key process in its life cycle . It is a protective and curative agent that inhibits the respiration of fungi and bacteria . The mechanism of action may involve the degradation of this compound into the short-lived thiophosgene, which is highly reactive with thiols and other functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the respiration processes of fungi and bacteria. By reacting with thiol groups, this compound disrupts the function of thiol-containing enzymes that are crucial for mitochondrial respiration . This disruption leads to the inhibition of fungal growth and development .

Result of Action

The result of this compound’s action is the effective control of a wide variety of fungal diseases. By disrupting the respiration processes of fungi and bacteria, this compound prevents these organisms from growing and proliferating, thereby controlling the spread of fungal diseases .

Action Environment

This compound’s action, efficacy, and stability are influenced by environmental factors. Its effectiveness can be influenced by factors such as the method and conditions of its application, the presence of other chemicals, and the specific characteristics of the environment in which it is used .

Biochemische Analyse

Biochemical Properties

Captan interacts with various enzymes and proteins in biochemical reactions. It exhibits poor detection sensitivity using standard LC-MS/MS measurement conditions, and is typically analyzed by GC-techniques . The compound is known to degrade both in solution as well as during GC-injection .

Cellular Effects

The effects of this compound on cells and cellular processes are complex. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability, but it also undergoes degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models At high doses, toxic or adverse effects have been observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . The compound can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

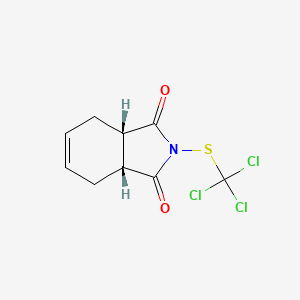

Synthesewege und Reaktionsbedingungen

Captan wird in einem mehrstufigen Verfahren synthetisiert, bei dem Tetrahydrophthalimid mit Trichlormethyl-sulfenylchlorid umgesetzt wird. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Die allgemeine Reaktion kann wie folgt zusammengefasst werden:

Bildung von Tetrahydrophthalimid: Dieser Zwischenstoff wird durch die Reaktion von Phthalsäureanhydrid mit Ammoniak hergestellt.

Reaktion mit Trichlormethyl-sulfenylchlorid: Tetrahydrophthalimid wird dann mit Trichlormethyl-sulfenylchlorid umgesetzt, um this compound zu bilden.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Synthese unter Verwendung der gleichen grundlegenden chemischen Reaktionen. Das Verfahren wird auf Effizienz und Wirtschaftlichkeit optimiert und beinhaltet oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Captan durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: this compound kann in Gegenwart von Wasser hydrolysieren, was zur Bildung von Tetrahydrophthalimid und Trichlormethyl-sulfenylchlorid führt.

Oxidation: this compound kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den Bedingungen und Reagenzien, die verwendet werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere mit Nukleophilen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Hydrolyse: Tritt typischerweise in wässrigen Lösungen auf, oft beschleunigt durch saure oder basische Bedingungen.

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit this compound reagieren.

Hauptprodukte, die gebildet werden

Hydrolyse: Tetrahydrophthalimid und Trichlormethyl-sulfenylchlorid.

Oxidation: Verschiedene Oxidationsprodukte, abhängig von den spezifischen Bedingungen.

Substitution: Derivate von this compound mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Captan wird oft mit anderen Fungiziden wie Folpet und Trifloxystrobin verglichen. Obwohl alle drei Verbindungen wirksame Fungizide sind, haben sie unterschiedliche Wirkmechanismen und Umweltauswirkungen:

Folpet: Ähnlich wie this compound in Struktur und Funktion, aber mit einem leicht anderen Wirkmechanismus.

Trifloxystrobin: Ein modernes Fungizid mit einem spezifischen Wirkmechanismus, das oft als Alternative zu this compound eingesetzt wird.

This compound ist einzigartig in seiner mehrzielenorientierten Wirkungsweise, wodurch es weniger wahrscheinlich ist, dass Pilze im Vergleich zu Fungiziden mit einem einzigen Zielort Resistenzen entwickeln .

Schlussfolgerung

This compound ist ein vielseitiges und wirksames Fungizid mit einer breiten Palette von Anwendungen in der Landwirtschaft, Biologie, Medizin und Industrie. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, ein breites Spektrum von Pilzkrankheiten zu bekämpfen, machen es zu einem unschätzbaren Werkzeug für Landwirte und Forscher gleichermaßen. Trotz seiner Wirksamkeit ist es wichtig, this compound verantwortungsvoll zu verwenden, um potenzielle Umweltauswirkungen und gesundheitliche Folgen zu minimieren.

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

CAS-Nummer |

133-06-2 |

|---|---|

Molekularformel |

C9H8Cl3NO2S |

Molekulargewicht |

300.6 g/mol |

IUPAC-Name |

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |

InChI-Schlüssel |

LDVVMCZRFWMZSG-OLQVQODUSA-N |

Verunreinigungen |

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |

SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Isomerische SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Kanonische SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Aussehen |

Solid powder |

Siedepunkt |

Decomposes (NTP, 1992) decomposes Decomposes |

Color/Form |

White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |

Dichte |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |

melting_point |

352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178 °C 352 °F 352 °F (Decomposes) |

Key on ui other cas no. |

133-06-2 |

Physikalische Beschreibung |

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |

Löslichkeit |

less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: (none) (77 °F): 0.0003% |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |

Dampfdruck |

less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |

Herkunft des Produkts |

United States |

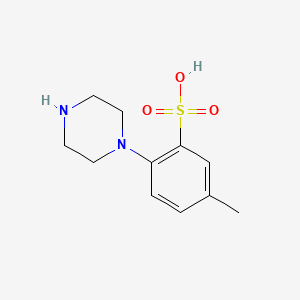

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1668231.png)